molecular formula C19H19N3O3 B564452 Zolpidem-d6 Phenyl-4-carboxylic Acid CAS No. 1189868-12-9

Zolpidem-d6 Phenyl-4-carboxylic Acid

Cat. No.: B564452
CAS No.: 1189868-12-9
M. Wt: 343.416
InChI Key: FELZONDEFBLTSP-XERRXZQWSA-N
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Description

Zolpidem-d6 Phenyl-4-carboxylic Acid is a deuterated form of Zolpidem Phenyl-4-carboxylic Acid, which is a major urinary metabolite of Zolpidem. Zolpidem is a sedative-hypnotic medication primarily used for the short-term treatment of insomnia. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which aids in the accurate quantification of Zolpidem and its metabolites in biological samples .

Mechanism of Action

Target of Action

Zolpidem-d6 Phenyl-4-carboxylic Acid is a metabolite of Zolpidem . Zolpidem primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability and induce sleep .

Mode of Action

Zolpidem modulates the GABA receptors by inducing a receptor conformation that enables an increased binding strength of the orthosteric agonist GABA towards its cognate receptor without affecting desensitization or peak currents . This interaction enhances the inhibitory effects of GABA, leading to sedation and sleep induction .

Biochemical Pathways

The primary routes of Zolpidem metabolism are side chain oxidation and phenolic hydroxylation . The major metabolite resulting from these metabolic pathways is Zolpidem Phenyl-4-carboxylic Acid . This metabolite can be detected in urine, indicating its involvement in the excretion pathway .

Pharmacokinetics

Zolpidem has a quick onset of action of approximately 15 minutes and a short half-life of 1.4–4.5 hours . The short half-life, coupled with the low levels of unchanged drug excreted, can make detection in urine difficult . Zolpidem phenyl-4-carboxylic acid, being the major urinary metabolite of zolpidem, accounts for 51% of an administered dose . This metabolite can be found in urine for 2-3 days following ingestion of a single therapeutic dose of Zolpidem .

Result of Action

The action of Zolpidem results in improved sleep in patients with insomnia . It decreases the time to fall asleep, increases the duration of sleep, and decreases the number of awakenings during sleep . In addition, Zolpidem improves sleep quality in patients suffering from chronic insomnia and can show mild muscle relaxant properties .

Action Environment

The action of Zolpidem and its metabolite, Zolpidem Phenyl-4-carboxylic Acid, can be influenced by various environmental factors such as the patient’s gender and the dosage administered . For instance, the Food and Drug Administration has pointed out that female dosing should be half that given to males . Moreover, the detection of Zolpidem and its metabolite in urine can be influenced by the limit of quantification .

Biochemical Analysis

Biochemical Properties

Zolpidem-d6 Phenyl-4-carboxylic Acid plays a crucial role in biochemical reactions. The primary routes of Zolpidem metabolism involve side chain oxidation and phenolic hydroxylation, resulting in the formation of this compound . This metabolite interacts with various enzymes and proteins, significantly influencing their function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is localized in specific subcellular compartments. Its activity or function can be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem-d6 Phenyl-4-carboxylic Acid involves the incorporation of deuterium atoms into the Zolpidem molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Zolpidem can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Zolpidem-d6 Phenyl-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

    Zolpidem Phenyl-4-carboxylic Acid: The non-deuterated form of the compound.

    Zolpidem: The parent compound used as a sedative-hypnotic medication.

    Zolpidem 6-carboxylic Acid: Another metabolite of Zolpidem.

Uniqueness

Zolpidem-d6 Phenyl-4-carboxylic Acid is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and differentiation from non-deuterated compounds in mass spectrometry .

Properties

IUPAC Name

4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELZONDEFBLTSP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676199
Record name 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189868-12-9
Record name 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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